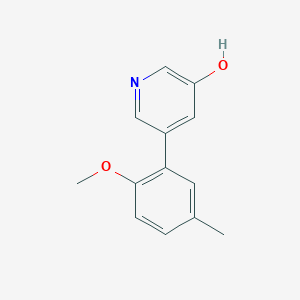
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) is a chemical compound belonging to the class of organic compounds known as pyridines. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 168-170°C. It is insoluble in water, but soluble in organic solvents. It is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as isoxazolines, pyridines, and pyrrolidines. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antidepressants, and anticonvulsants. It has also been used in the synthesis of materials for use in solar cells and other optoelectronic devices.
Mechanism of Action
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) acts as a nucleophile in organic synthesis. It is able to react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones. It can also act as a Lewis acid, reacting with a variety of Lewis bases, such as amines and phosphines.
Biochemical and Physiological Effects
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) is not known to have any significant biochemical or physiological effects. It is not known to be toxic or mutagenic, and is not classified as a hazardous substance.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of applications in organic synthesis. It is also relatively inexpensive and can be easily synthesized in high yields. However, it is insoluble in water, which can limit its use in some experiments.
Future Directions
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) has a wide range of potential future applications in the fields of organic synthesis and materials science. It could be used as a starting material for the synthesis of new pharmaceuticals, such as anti-cancer drugs and anti-infective agents. It could also be used as a building block for the synthesis of new materials for use in optoelectronic devices and solar cells. Additionally, it could be used as a catalyst in the synthesis of complex molecules.
Synthesis Methods
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine (95%) can be synthesized by the nucleophilic substitution of 2-aminopyridine with 2-methoxy-5-methylphenyl bromide in aqueous acetic acid. The mixture is then heated and stirred for 4 hours at 80°C. The reaction is then cooled and the product is collected by filtration. The product is then purified by recrystallization from ethanol.
properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-12(16-2)11(7-9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOJJADSSBJMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682773 |
Source


|
| Record name | 4-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(2-methoxy-5-methylphenyl)pyridine | |
CAS RN |
1261992-46-4 |
Source


|
| Record name | 4-(2-Methoxy-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














